Noscomin

Description

Contextualization within Natural Products Chemistry

Natural products chemistry is a branch of chemistry that focuses on the isolation, structure elucidation, and synthesis of chemical substances produced by living organisms. These compounds, also known as secondary metabolites, often exhibit a wide range of biological activities. Noscomin is classified within this field as a diterpenoid. evitachem.comnih.gov Diterpenoids are a class of terpenes built from four isoprene (B109036) units and are known for their structural diversity and significant biological activities, including antimicrobial and anticancer properties. evitachem.com The study of compounds like this compound is significant as they can serve as lead compounds for the development of new therapeutic agents. psu.eduresearchgate.net Cyanobacteria, the source of this compound, are recognized as prolific producers of a vast array of structurally unique and biologically active natural products. researchgate.nethebmu.edu.cn

Discovery and Isolation History

This compound was first reported in scientific literature in 1999. uzh.ch It was isolated from the cyanobacterium Nostoc commune EAWAG 122b. uzh.ch The discovery was part of broader investigations into the secondary metabolites of cyanobacteria. researchgate.net The isolation process involved the extraction of metabolites from cultures of Nostoc commune, followed by purification using various chromatographic techniques, such as high-performance liquid chromatography (HPLC), to separate this compound from other compounds. evitachem.com The structural determination of this compound was accomplished using spectroscopic methods, including one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. evitachem.comhebmu.edu.cn These techniques were essential in elucidating its complex diterpenoid skeleton. hebmu.edu.cn

Biological Origin and Classification within the Metabolome

This compound is a secondary metabolite produced by the cyanobacterium Nostoc commune. nih.govwikidata.org Cyanobacteria, also known as blue-green algae, are photosynthetic prokaryotes found in diverse environments. hebmu.edu.cn They are known to produce a wide array of secondary metabolites as part of their metabolome, which is the complete set of small-molecule chemicals found within a biological sample. frontiersin.orgnih.gov These metabolites are often produced in response to environmental stressors or as part of defense mechanisms. escholarship.org this compound is specifically classified as an extracellular metabolite, meaning it is released by the cyanobacterium into its surrounding environment. researchgate.netinnovareacademics.in Within the broader classification of natural products, this compound falls into the chemical class of terpenoids, specifically a diterpenoid. nih.govresearchgate.net

Data Tables

Table 1: Key Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₇H₃₈O₄ | wikidata.org |

| Molecular Weight | 426.6 g/mol | evitachem.com |

| Chemical Class | Diterpenoid | nih.gov |

| Biological Source | Nostoc commune | nih.govwikidata.org |

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| Ambigol A |

| Ambigol B |

| Ambigol C |

| Ambigol D |

| Ambigol E |

| Anaephene B |

| Antanapeptin A |

| Aplysiatoxin |

| Apratoxin |

| Barbamide |

| Borophycin |

| Calothrixin A |

| Calophycin |

| Carbamidocyclophane |

| Caylobolide |

| Comnostin |

| Comnostin A |

| Comnostin B |

| Conmostin |

| Crossbyanol A |

| Curacin A |

| Cyanobacterin |

| Cyanopeptolins |

| Cyanovirin |

| Cybastacine A |

| Cybastacine B |

| Cyclamides |

| Cyclodextrin |

| Cryptophycin 52 |

| Debromoaplysiatoxin |

| 7-deoxy-sedoheptulose |

| 4,4'-dihydroxybiphenyl |

| Dolastatin 10 |

| Dolastatin 12 |

| Dysinosin A |

| Fischerellins |

| Gallinamide A |

| Hectochlorin |

| Hormothamnins |

| 12-epi-hapalindole E isonitrile |

| Iminotetrasaccharide |

| Jamaicamide A |

| Kalkitoxin |

| Kawaguchipeptins |

| Largazole |

| Lectins |

| Lyngbyabellin A |

| Lyngbyatoxins |

| Lyngbyazothrin A |

| Madangolide |

| Makalika ester |

| Malyngamide R |

| Malyngolide |

| Microcolin |

| Microcin SF608 |

| Microcystin LR |

| Mirabimide E |

| Muscoride A |

| MVL |

| Nakienone |

| Norharmane |

| This compound |

| Nostocarboline |

| Nostocine A |

| Nostocyclophanes |

| Nostoflam |

| Nostocyclyne |

| Oscillariolide |

| Oscillatoxin |

| Parsiguine |

| Phormidolide |

| Saxitoxin |

| Scytoscalarol |

| Scytonemin |

| Scytonemin A |

| Scytophycin |

| Scytophycin A |

| Swinholide |

| Tanikolide |

| Tasihalide |

| Tenuecyclamides |

| Tolypodiol (B1214173) |

| Tolyporphin J |

| Tolytoxin |

| Tubercidin |

| Tumonoic acids |

| Venturamide A |

| Venturamide B |

| Viridamide A |

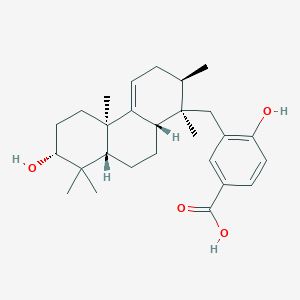

Structure

3D Structure

Properties

Molecular Formula |

C27H38O4 |

|---|---|

Molecular Weight |

426.6 g/mol |

IUPAC Name |

3-[[(1R,2R,4bR,7R,8aS,10aS)-7-hydroxy-1,2,4b,8,8-pentamethyl-3,5,6,7,8a,9,10,10a-octahydro-2H-phenanthren-1-yl]methyl]-4-hydroxybenzoic acid |

InChI |

InChI=1S/C27H38O4/c1-16-6-8-19-20(9-11-22-25(2,3)23(29)12-13-26(19,22)4)27(16,5)15-18-14-17(24(30)31)7-10-21(18)28/h7-8,10,14,16,20,22-23,28-29H,6,9,11-13,15H2,1-5H3,(H,30,31)/t16-,20-,22-,23-,26+,27-/m1/s1 |

InChI Key |

HWGPBUBDNCZOBN-FVBFRTCBSA-N |

Isomeric SMILES |

C[C@@H]1CC=C2[C@H]([C@]1(C)CC3=C(C=CC(=C3)C(=O)O)O)CC[C@H]4[C@]2(CC[C@H](C4(C)C)O)C |

Canonical SMILES |

CC1CC=C2C(C1(C)CC3=C(C=CC(=C3)C(=O)O)O)CCC4C2(CCC(C4(C)C)O)C |

Synonyms |

8-((5-carboxy-2-hydroxy)benzyl)-2-hydroxy-1,1,4a,7,8-pentamethyl-1,2,3,4,4a,6,7,8,8a,9,10,10a-dodecahydrophenanthrene noscomin |

Origin of Product |

United States |

Methodologies for Noscomin Isolation and Structural Elucidation

Extraction and Purification Techniques

The initial steps in obtaining Noscomin from its natural sources involve efficient extraction of the compound from the biomass, followed by purification to isolate it from other co-occurring metabolites.

Solvent-Based Extraction Approaches

Solvent extraction is a fundamental method employed to separate this compound from the cellular matrix of the producing organism. Research indicates that organic solvents such as methanol (B129727) or ethyl acetate (B1210297) are commonly used for this purpose. evitachem.comromanpub.comacs.orgresearchgate.net For instance, methanolic crude extracts have been prepared by soaking powdered cyanobacterial samples in methanol for a specified duration, followed by filtration and concentration under reduced pressure. romanpub.com Another study mentions the use of solvents like methanol or ethyl acetate to extract metabolites from fungal cultures grown under controlled conditions. evitachem.com

Chromatographic Separation Methodologies

Following initial extraction, chromatographic techniques are crucial for purifying this compound from the complex mixture of compounds present in the crude extract. Various chromatographic methods have been utilized to effectively isolate this compound. evitachem.comacs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netuni-greifswald.de

High-performance liquid chromatography (HPLC) is a frequently employed technique for the purification of this compound. evitachem.comresearchgate.net The crude extract undergoes HPLC to separate this compound based on its unique retention time. evitachem.com Thin-layer chromatography (TLC) has also been used as a purification step. romanpub.comresearchgate.netresearchgate.net In one study, a methanolic crude extract was purified using TLC, and the resulting chromatogram was analyzed. romanpub.com The most active band from TLC can then be subjected to HPLC for further purification. researchgate.net

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for the characterization and complete structural elucidation of isolated this compound. These methods provide detailed information about the compound's molecular structure, functional groups, and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structural configuration of this compound. nih.govevitachem.comacs.orgresearchgate.netresearchgate.netresearchgate.net Both 1D NMR, such as 1H and 13C NMR, and potentially 2D NMR techniques are employed to gain insights into the arrangement of atoms within the molecule. nih.govupdatepublishing.comuniversiteitleiden.nlmanchester.ac.uk Characteristic peaks observed in NMR spectra correspond to different hydrogen and carbon environments, providing crucial data for structural elucidation. evitachem.com The structure of this compound has been determined by spectroscopic methods, mainly NMR and mass spectrometry. nih.gov

Mass Spectrometry (MS) for Molecular Fingerprinting

Mass Spectrometry (MS) is utilized to determine the molecular weight and formula of this compound, as well as to provide fragmentation patterns that aid in structural confirmation. nih.govevitachem.comacs.orgresearchgate.netresearchgate.netresearchgate.netaspect-analytics.comgithub.iofree.frgithub.io Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Mass Spectrometry (ESIMS) have been applied. nih.govresearchgate.netresearchgate.net MS measures the mass-to-charge ratio (m/z) of ions derived from the molecule, providing a unique molecular fingerprint. aspect-analytics.com This information, combined with data from other spectroscopic methods, is vital for confirming the identity and purity of this compound. evitachem.com The structure was determined by spectroscopic methods, mainly NMR and mass spectrometry. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in the this compound molecule by measuring the vibrations of chemical bonds when exposed to infrared light. nih.govevitachem.comromanpub.comresearchgate.netresearchgate.netresearchgate.netmdpi.commsu.eduspectroscopyonline.com The resulting IR spectrum shows characteristic absorption bands at specific wavenumbers, corresponding to different functional groups. msu.edu This technique is used to reveal functional groups that contribute to the compound's biological activity. evitachem.com Vapor Phase IR Spectra for this compound are available. nih.gov

Biosynthesis of Noscomin

Comparative Biosynthetic Analyses with Related Diterpenoidsthis compound has an "uncommon diterpenoid skeleton" referred to as the 'noscomane' skeleton.mdpi.comfrontiersin.orgresearchgate.netWhile other diterpenoids like abietenes and tolypodiol (B1214173) have been found in cyanobacteriamdpi.comfrontiersin.org, detailed comparative biosynthetic analyses specifically contrasting the pathway of this compound with these or other diterpenoids are not provided in the search results. The structural uniqueness of the noscomane skeleton suggests a potentially distinct set of cyclization and modification steps compared to more common diterpenoid classes.

Due to the significant gaps in information regarding the specific biosynthesis of this compound as per the requested outline, particularly concerning the unique enzymes, genes, and regulatory mechanisms involved, a complete and detailed article cannot be generated based solely on the provided search results. The results offer a classification and source of this compound but lack the in-depth biosynthetic data required.

Chemical Synthesis and Analogues of Noscomin

Total Synthesis Strategies

A thorough search of chemical and biological literature yielded no published methods for the total synthesis of Noscomin. The compound is described as a natural product isolated from its source organism. nih.govnih.gov

There is no available scientific literature detailing any semisynthetic routes to produce this compound from natural precursors. The isolation from Nostoc commune is the only documented method of obtaining this compound. nih.govnih.govmdpi.com

Structure-Activity Relationship (SAR) Studies

No structure-activity relationship (SAR) studies for this compound have been published. SAR studies are essential for understanding how the chemical structure of a molecule relates to its biological activity and are typically performed when a series of analogues has been synthesized and tested. nih.govresearchgate.net As no analogues of this compound have been reported, such studies have not been conducted.

The essential pharmacophores of this compound have not been elucidated. This process requires the synthesis and biological evaluation of various analogues to identify the key structural features responsible for its activity. hep.com.cn

Impact of Structural Modifications on Biological Activity Profiles

The exploration of the structure-activity relationship (SAR) of this compound and its analogues is fundamental to understanding how its chemical architecture influences its biological function. SAR studies involve the synthesis and evaluation of structural analogues to identify which parts of the molecule, known as pharmacophores, are responsible for its biological effects. researchgate.net By modifying the chemical structure, researchers can enhance bioactivity, improve selectivity, and optimize physicochemical properties. researchgate.net

This compound is a diterpenoid metabolite originally isolated from the cyanobacterium Nostoc commune. tistr.or.thcapes.gov.br Its structure features a complex dodecahydrophenanthrene core with several functional groups, including hydroxyl and carboxyl moieties, which are prime targets for chemical modification. tistr.or.thevitachem.com Research indicates that these functional groups are key contributors to its biological activity. evitachem.com For instance, the presence of hydroxyl groups allows for potential derivatization reactions, which can be exploited to enhance the compound's antibacterial action and improve properties like solubility and bioavailability. evitachem.com

The primary reported biological activity of this compound is its antibacterial effect against a range of bacteria, including Bacillus cereus, Staphylococcus epidermidis, and Escherichia coli. tistr.or.thnih.govresearchgate.netmdpi.com While extensive libraries of synthetic this compound analogues are not widely reported in the literature, related natural products isolated from Nostoc commune, such as the comnostins, provide insight into the impact of structural variation. hebmu.edu.cn The comnostins are also meroditerpenes but possess a different core skeleton—a dodecahydrocyclopentanaphthalene structure—which leads to a different biological activity profile compared to this compound. hebmu.edu.cn

The general principles of SAR analysis suggest that modifications to the this compound scaffold could lead to significant changes in its potency and spectrum of activity. For other complex natural products, the synthesis of focused combinatorial libraries of analogues has been a successful strategy to conduct SAR studies and identify compounds with improved therapeutic potential. hebmu.edu.cnrsc.org For example, studies on largazole, another cyanobacterial natural product, have shown that analogues can be created to fine-tune its activity as a histone deacetylase inhibitor. mdpi.com A similar approach for this compound would involve targeted modifications, such as esterification of the carboxyl group, etherification of the hydroxyl groups, or alterations to the pentamethyl-substituted diterpenoid core to probe their importance in antibacterial activity.

| Compound | Source Organism | Core Structure | Reported Biological Activity | Reference |

|---|---|---|---|---|

| This compound | Nostoc commune | Dodecahydrophenanthrene | Antibacterial against Bacillus cereus, Staphylococcus epidermidis, Escherichia coli | tistr.or.thcapes.gov.brnih.gov |

| Comnostin A | Nostoc commune | Dodecahydrocyclopentanaphthalene | Bioactivity reported, profile distinct from this compound | hebmu.edu.cn |

| Ambigol A/B | Fischerella ambigua | Diterpenoid | Antibacterial, antifungal, cytotoxic, antiviral | innovareacademics.in |

| Tolypodiol (B1214173) | Tolypothrix nodosa | Diterpenoid | Anti-inflammatory | tistr.or.th |

Computational Approaches in SAR Analysis

In modern drug discovery, computational methods are indispensable for accelerating the analysis of structure-activity relationships. numberanalytics.comuni-bonn.de These in silico techniques model the interactions between a molecule and its biological target, predict activity, and guide the design of more potent and selective analogues, thereby reducing the time and cost associated with exhaustive laboratory synthesis and testing. numberanalytics.comtechnologynetworks.com For a natural product like this compound, computational approaches can provide significant insights into its mechanism of action and identify key structural features that govern its antibacterial properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a primary computational tool used in SAR analysis. numberanalytics.commdpi.com QSAR finds a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For this compound, a QSAR study would involve generating a dataset of structural analogues (either real or virtual) and calculating various molecular descriptors for each. These descriptors quantify physicochemical properties such as electronic distribution, steric effects, and hydrophobicity. By correlating these descriptors with measured antibacterial activity, a predictive model can be built to estimate the activity of novel, unsynthesized this compound analogues. researchgate.net

Molecular Docking is a structure-based method that predicts the preferred orientation and binding affinity of a ligand when bound to a biological target. technologynetworks.commdpi.com Research suggests that this compound may exert its antibacterial effects by inhibiting enzymes involved in bacterial peptidoglycan synthesis. evitachem.com If the three-dimensional structure of a target enzyme is known (from X-ray crystallography or homology modeling), molecular docking could be used to simulate the binding of this compound and its analogues within the enzyme's active site. mdpi.com This would help identify crucial intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and specific amino acid residues, providing a rational basis for designing modifications to enhance binding and inhibitory activity. mdpi.com

Pharmacophore Screening is another valuable technique. A pharmacophore model represents the essential 3D arrangement of functional groups that a molecule must possess to be recognized by a specific biological target. mdpi.com Based on the structure of this compound and its known active analogues, a pharmacophore model can be generated. This model can then be used to screen large virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to exhibit similar antibacterial activity. mdpi.com

These computational methods, often used in combination, provide a powerful platform for SAR analysis. technologynetworks.com They enable the systematic exploration of the chemical space around the this compound scaffold, facilitating the prioritization of synthetic targets and the rational design of new analogues with potentially superior antibacterial profiles. uni-bonn.de

Mechanisms of Action of Noscomin

Antimicrobial Action Mechanisms

Noscomin's antibacterial effects are primarily attributed to its ability to compromise the structural and functional integrity of bacteria.

Preclinical data suggests that this compound interferes with the synthesis of the bacterial cell wall. evitachem.com The bacterial cell wall, particularly the peptidoglycan layer, is crucial for maintaining cell shape and protecting against osmotic stress. patsnap.comsigmaaldrich.comwikipedia.org By disrupting the pathways involved in building this essential structure, this compound weakens the bacterial cell, rendering it susceptible to lysis. libretexts.orgcreative-biolabs.comnih.gov This mode of action is a common strategy for many effective antibiotics. sigmaaldrich.comnih.gov

In conjunction with inhibiting cell wall synthesis, this compound is also understood to disrupt the integrity of the bacterial membrane. evitachem.com This disruption can lead to the leakage of essential intracellular components and a collapse of the proton motive force, which is vital for cellular processes like ATP synthesis. frontiersin.orgresearchgate.net The compromised membrane integrity is a key factor in the bactericidal action of this compound. nih.govresearchgate.netfrontiersin.org

Further investigation into its mechanism points towards the inhibition of specific enzymes involved in peptidoglycan synthesis. evitachem.com Peptidoglycan is a complex polymer unique to bacterial cell walls, and the enzymes responsible for its assembly are prime targets for antimicrobial agents. patsnap.comnih.govmdpi.com While the exact enzymes inhibited by this compound are still under investigation, this targeted inhibition is a critical aspect of its antibacterial activity. evitachem.com

Preclinical studies, both in vitro and in some in vivo models, have demonstrated this compound's broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netfrontiersin.orgmdpi.comfrontiersin.orgcsic.essemanticscholar.org

In vitro studies have shown that this compound is effective against a range of pathogenic bacteria. plos.orgnih.govmdpi.comfrontiersin.org Notably, it has exhibited activity against:

Bacillus cereus researchgate.netnih.govbiomedgrid.comuzh.ch

Staphylococcus epidermidis researchgate.netnih.govfrontiersin.orgbiomedgrid.comuzh.ch

Escherichia coli researchgate.netnih.govfrontiersin.orguzh.ch

This broad-spectrum activity is significant, as Gram-positive and Gram-negative bacteria have distinct cell wall structures, suggesting that this compound's mechanism is able to overcome these differences. mdpi.comnih.govnih.gov

The following table summarizes the preclinical antibacterial activity of this compound against various bacterial strains.

| Bacterial Strain | Type | Preclinical Model | Reference |

| Bacillus cereus | Gram-Positive | In vitro | researchgate.netnih.govbiomedgrid.comuzh.ch |

| Staphylococcus epidermidis | Gram-Positive | In vitro | researchgate.netnih.govfrontiersin.orgbiomedgrid.comuzh.ch |

| Escherichia coli | Gram-Negative | In vitro | researchgate.netnih.govfrontiersin.orguzh.ch |

| Bacillus anthracis | Gram-Positive | In vitro | d-nb.info |

Inhibition of Peptidoglycan Synthesis Enzymes

Other Investigated Biological Activities (Preclinical Studies)

Beyond its antimicrobial properties, preclinical research has begun to explore other potential biological activities of this compound.

In silico docking studies have highlighted this compound's potential as an inhibitor of key metabolic enzymes, such as alpha-amylase and beta-glucosidase. researchgate.net These enzymes are involved in the digestion of carbohydrates and the release of glucose. mdpi.comnih.govwikipedia.org The research suggests that this compound exhibits strong molecular interactions with the active sites of these enzymes, indicating a potential to modulate their activity. researchgate.netresearchgate.net Specifically, one study noted that this compound demonstrated a lower docking score and binding energy against alpha-amylase when compared to the reference compound metformin, suggesting a strong inhibitory potential. researchgate.net

The following table details the preclinical enzyme inhibition potential of this compound.

| Enzyme | Study Type | Findings | Reference |

| Alpha-Amylase | In silico docking | Shows strong molecular interactions and low binding energy, suggesting inhibitory potential. | researchgate.netresearchgate.net |

| Beta-Glucosidase | In silico docking | Shows low binding energies, suggesting inhibitory potential. | researchgate.net |

Enzyme Inhibition Potentials (e.g., Alpha-Amylase, Beta-Glucosidase)

Molecular Docking and Simulation Studies

Molecular docking and simulation are computational techniques used to predict how a molecule, such as this compound, might bind to a specific protein target. These in silico methods calculate the binding affinity and visualize the interactions at a molecular level, providing insights into the compound's potential mechanism of action before conducting extensive laboratory experiments. frontiersin.orgnih.govfip.org The primary goal is to identify the most stable binding pose, which is often indicated by the lowest binding energy value; a lower score suggests a more stable and stronger interaction between the ligand and its receptor. fip.orgscielo.sa.cr

In a recent in silico study exploring bioactive compounds from cyanobacteria, this compound was evaluated for its binding potential against alpha-amylase, a key enzyme in carbohydrate metabolism. The results of this molecular docking analysis were significant, indicating that this compound possesses the lowest docking score and binding energy against alpha-amylase when compared to metformin, a well-known reference compound. hep.com.cn This finding suggests that this compound may act as a potent inhibitor of this enzyme, though this hypothesis requires validation through further experimental assays.

| Target Protein | Compound | Key Finding |

| Alpha-amylase | This compound | Demonstrated the lowest binding energy compared to the reference compound, metformin. hep.com.cn |

This table summarizes the findings from in silico molecular docking studies involving this compound.

Cell-Based Assays and Cellular Target Identification (Preclinical in vitro Models)

Cell-based assays are crucial for moving from computational predictions to biological reality. These assays use living cells to study a compound's effects on cellular processes, helping to identify its specific molecular targets and elucidate its mechanism of action. researchgate.net For many novel metabolites derived from natural sources like cyanobacteria, the precise mechanism of action has not been fully established and must be determined experimentally. frontiersin.org

This compound is an extracellular diterpenoid originally isolated from the terrestrial cyanobacterium Nostoc commune. nih.gov While its exact cellular targets are still under investigation, in silico studies have pointed to alpha-amylase as a potential target. hep.com.cn Cell-based enzymatic assays would be the next logical step to confirm whether this compound inhibits alpha-amylase activity in a cellular context.

The mechanisms for other antimicrobial compounds from cyanobacteria often involve the disruption of the bacterial cell membrane, inhibition of critical enzymes like DNA or RNA polymerase, or interference with intercellular communication systems such as quorum sensing. frontiersin.org Whether the antibacterial activity of this compound, a diterpenoid, follows any of these established pathways has yet to be confirmed through targeted cell-based studies.

Anti-proliferative or Cytotoxic Potential (Preclinical in vitro Models)

The anti-proliferative and cytotoxic potential of this compound has been primarily evaluated through its antibacterial activity in in vitro models. A bioguided isolation process first identified this compound as a novel extracellular metabolite with a unique diterpenoid structure, which exhibited notable antibacterial properties. nih.gov

Initial and subsequent studies have confirmed that this compound is active against a range of both Gram-positive and Gram-negative bacteria. nih.govthieme-connect.com Research has specifically documented its inhibitory effects against Bacillus cereus, Staphylococcus epidermidis, and Escherichia coli. nih.govresearchgate.net Further reports have also noted its activity against Bacillus subtilis and Micrococcus flavus. acs.org One study highlighted that the minimum inhibitory concentration (MIC) of this compound for Staphylococcus epidermidis was comparable to that of the standard antibiotic chloramphenicol, indicating significant potency. nih.gov While many compounds from the Nostoc genus are known for broad cytotoxic activities, including against cancer cell lines, specific IC50 values for this compound against human cell lines have not been detailed in the reviewed literature. hueuni.edu.vn

| Target Organism | Compound | Research Finding |

| Bacillus cereus | This compound | Exhibited antibacterial activity. nih.gov |

| Staphylococcus epidermidis | This compound | Exhibited antibacterial activity; potency comparable to Chloramphenicol. nih.govnih.gov |

| Escherichia coli | This compound | Exhibited antibacterial activity. nih.gov |

| Bacillus subtilis | This compound | Exhibited significant activity. acs.org |

| Micrococcus flavus | This compound | Exhibited significant activity. acs.org |

This table presents a summary of the reported anti-proliferative and cytotoxic findings for this compound against various bacterial strains.

Receptor-Ligand Interactions (e.g., Penicillin-Binding Protein Affinity)

Receptor-ligand interactions are fundamental to pharmacology, defining how a compound initiates a biological response. A prominent example in antibacterial drug action is the interaction with Penicillin-Binding Proteins (PBPs). PBPs are essential bacterial enzymes, specifically transpeptidases, that catalyze the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. wikipedia.orgmdpi.com

The mechanism of action for β-lactam antibiotics, such as penicillin, involves their structural similarity to the natural substrates of PBPs. This allows them to bind to the PBP active site, where they form a stable, covalent acyl-enzyme complex with a critical serine residue. wikipedia.org This binding event inactivates the PBP, disrupting cell wall synthesis and ultimately leading to bacterial cell death. nih.govbmglabtech.com The affinity and binding kinetics of compounds to PBPs can be investigated using various methods, including assays with fluorescently labeled penicillin derivatives. mdpi.com

While this compound has established antibacterial properties, a review of the scientific literature did not yield studies specifically investigating its binding affinity or interaction with Penicillin-Binding Proteins. Therefore, it remains unknown whether PBP inhibition is a component of this compound's mechanism of action.

Ecological Role and Biotechnological Potential

Role of Noscomin as a Cyanobacterial Secondary Metabolite

Cyanobacteria, ancient photosynthetic prokaryotes, are prolific producers of a diverse array of secondary metabolites. doi.orgfrontiersin.orgnih.gov These compounds are not essential for primary metabolic processes like growth and reproduction but are synthesized for defensive purposes and to aid in survival within their ecological niches. doi.orgfrontiersin.orgresearchgate.net this compound, as a diterpenoid produced by Nostoc commune, is considered one such secondary metabolite. mdpi.comnih.govnih.govnih.gov The production of secondary metabolites like this compound can be influenced by environmental factors and may serve functions such as chemical defense against predators, grazers, or competing microorganisms. frontiersin.orgresearchgate.netmdpi.com Nostoc commune releases compounds, including this compound, into the surrounding environment, which can be an allelopathic strategy to overcome competition with other microorganisms in their ecosystem. icontrolpollution.cominnovareacademics.in

Strategies for Enhanced Production and Sustainability

Optimizing the production of valuable secondary metabolites like this compound from cyanobacteria is crucial for their sustainable biotechnological application. Several strategies are being explored to enhance the yield of these compounds.

Optimization of Microbial Cultivation Conditions

The cultivation conditions of cyanobacteria significantly influence their growth and the production of secondary metabolites. mdpi.com Factors such as nutrient availability, light intensity, and temperature can impact the metabolic pathways leading to the synthesis of specific compounds. mdpi.comresearchgate.net Changes in culture conditions can be deliberately manipulated to improve the production of compounds of interest. mdpi.com For instance, studies have shown that oxidative stress, higher temperature, and more intense light can be responsible for the synthesis and release of certain bioactive substances in Nostoc spongiaeforme. researchgate.net While specific optimization data for this compound production under varying cultivation conditions were not extensively detailed in the search results, the general principle of manipulating environmental factors to enhance secondary metabolite yield in cyanobacteria is a recognized strategy. doi.orgmdpi.com

Genetic Engineering of Producer Strains

Genetic engineering offers a powerful approach to enhance the production of secondary metabolites in cyanobacteria by modifying metabolic pathways or introducing genes for desired traits. nih.govicontrolpollution.comrroij.comrroij.commdpi.comnih.gov Cyanobacteria are amenable to genetic manipulation, making them attractive candidates for engineered biosynthesis. nih.govfrontiersin.org Genome sequencing and bioinformatics tools are aiding in the identification of gene clusters responsible for the biosynthesis of secondary metabolites, including those in Nostoc species. tu-dortmund.de By engineering cyanobacteria, it is possible to modify metabolic pathways to increase the flux towards the production of target compounds like this compound or to introduce heterologous pathways for novel compound synthesis. mdpi.comnih.govfrontiersin.org While direct examples of genetic engineering specifically for enhanced this compound production were not prominently featured, the broader concept of using genetic engineering to improve the yield of cyanobacterial secondary metabolites is a significant area of research. icontrolpollution.comrroij.comrroij.commdpi.comnih.gov This includes strategies like altering endogenous gene expression, introducing heterologous metabolic pathways, and optimizing genetic elements. mdpi.com

Novel Applications in Research Tools and Biotechnological Processes

Beyond its inherent biological activity, this compound and similar cyanobacterial metabolites hold potential for novel applications in research and biotechnology.

Use as a Chemical Probe for Biological Pathways

Chemical probes are valuable tools in biological research used to dissect complex biological processes and identify novel therapeutic targets. nih.govopentargets.orgnih.gov These are typically small molecules that can selectively modulate protein function or target specific biological pathways. opentargets.orgnih.gov While the search results did not explicitly state this compound's use as a widely established chemical probe, its unique structure and demonstrated biological activity suggest potential in this area. ijasrm.comevitachem.com Natural products, including those from microbes, are recognized for their potential as chemical probes due to their structural diversity and ability to interact with specific biological targets. nih.gov Research into the mechanism of action of this compound, such as its suggested interference with bacterial cell wall synthesis and inhibition of enzymes involved in peptidoglycan synthesis, could pave the way for its use as a probe to study these specific bacterial pathways. evitachem.com

Agricultural Biotechnology Applications (e.g., Biopesticides)

Cyanobacteria and their secondary metabolites are being explored for applications in agricultural biotechnology, including their use as biopesticides. ijasrm.comevitachem.comnumberanalytics.comnih.govresearchgate.netresearchgate.net Biopesticides offer a more sustainable alternative to chemical pesticides, utilizing natural organisms or their products to control pests and diseases. numberanalytics.comnih.govresearchgate.net this compound's antibacterial properties against plant pathogens like Bacillus cereus and Escherichia coli suggest its potential as a biopesticide. nih.govicontrolpollution.comijasrm.com Cyanobacterial metabolites can act against agricultural pests by various mechanisms, including inhibiting growth, disrupting membranes, or inhibiting protein synthesis in target organisms. researchgate.net Preliminary studies suggest potential use of this compound in agricultural settings as a biopesticide due to its antibacterial properties. evitachem.com The application of cyanobacteria-derived compounds as biopesticides is an area of growing interest for promoting sustainable agriculture. researchgate.netresearchgate.net

Future Directions in Noscomin Research

Untapped Biological Activity Exploration

Noscomin's known activity primarily revolves around its antibacterial effects, particularly against Gram-positive bacteria. evitachem.comresearchgate.netcrpsonline.com However, the broader biological potential of this compound and its related compounds from cyanobacteria remains largely untapped. iajpr.com Future research should focus on comprehensively screening this compound for other potential bioactivities beyond its established antibacterial properties. Cyanobacteria, as a source of diverse secondary metabolites including terpenoids like this compound, have shown a wide range of activities such as antifungal, antiviral, antioxidant, anti-inflammatory, and anticancer effects. researchgate.netcrpsonline.com Exploring these areas for this compound could reveal novel therapeutic applications. For instance, studies on other cyanobacterial compounds have indicated potential against fungal pathogens, viruses, and even cancer cell lines. researchgate.netcrpsonline.comromanpub.cominnovareacademics.in Investigating this compound's effects on these targets could uncover new avenues for drug development. The potential for successful development of antimicrobial agents from microalgae and cyanobacteria is expected to increase with further screening and compound identification. researchgate.net

Advanced Synthetic Strategies for Complex Analogues

The synthesis of this compound currently involves extraction from natural sources followed by chemical modifications. evitachem.com However, to fully explore the therapeutic potential of this compound, the development of advanced synthetic strategies for creating complex analogues is crucial. This would allow for the generation of a diverse library of compounds with modified structures to investigate structure-activity relationships and potentially enhance efficacy, solubility, or target specificity. evitachem.com Advanced synthetic techniques, such as diversity-oriented synthesis, which aims to generate molecules with diverse skeletal and stereochemical features, could be particularly valuable in creating novel this compound analogues. nih.gov Chemoenzymatic synthesis, utilizing enzymes as catalysts, also offers a versatile approach for the synthesis of complex natural product analogues. nih.gov The ability to synthesize a range of this compound analogues will facilitate the identification of compounds with improved biological profiles and potentially reduced undesirable effects, as seen in the development of analogues for other natural products like noscapine. researchgate.net

Integrated Omics Approaches in Biosynthesis Elucidation

Understanding the biosynthesis of this compound is essential for potential biotechnological production and the generation of novel analogues through synthetic biology. This compound is a diterpenoid derived from a geranylgeranyl-derived dodecaphenanthrene scaffold. nih.gov Integrated omics approaches, including genomics, transcriptomics, and metabolomics, are powerful tools for elucidating the intricate mechanisms underlying the biosynthesis of natural products in organisms like cyanobacteria. mdpi.comfrontiersin.org These approaches can help identify the gene clusters responsible for this compound production and the enzymes involved in its biosynthetic pathway. acs.orgtu-dortmund.de Advances in genome sequencing and bioinformatic tools have already begun to unlock the biosynthetic potential of cyanobacteria. tu-dortmund.de By applying integrated omics to Nostoc commune or other this compound-producing strains, researchers can gain a comprehensive understanding of the biosynthetic route, which could pave the way for metabolic engineering to enhance this compound yield or produce novel derivatives. researchgate.netresearchgate.net

Development of High-Throughput Screening Assays

Identifying bioactive compounds and their potential therapeutic applications from natural sources or synthetic libraries requires efficient screening methods. The development of high-throughput screening (HTS) assays specific for this compound's known and potential activities is a critical future direction. HTS allows for the rapid testing of large numbers of compounds against a specific biological target or pathway. bmglabtech.com While this compound has shown activity in laboratory assays evitachem.com, developing miniaturized and automated HTS assays would significantly accelerate the discovery of new applications or more potent analogues. bmglabtech.comnuvisan.comnih.gov These assays can be designed to screen for various biological effects, such as antibacterial activity against a wider range of pathogens, antifungal effects, or other specific cellular responses. thieme-connect.comuni-greifswald.de The integration of robotics, automated microscopy, and advanced data analysis is key to successful HTS. bmglabtech.comnih.gov

Q & A

Q. How do I design a longitudinal study to assess this compound’s chronic toxicity?

- Answer : Adopt OECD Test Guidelines 453 (Chronic Toxicity/Carcinogenicity). Monitor biomarkers (e.g., ALT/AST for hepatotoxicity) at intervals (e.g., 3, 6, 12 months). Use Kaplan-Meier survival analysis and Cox proportional hazards models for risk stratification. Include recovery phases to assess reversibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.